molecular formula C25H26ClNO3 B11614616 2-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-N-(4-ethoxybenzyl)ethanamine

2-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-N-(4-ethoxybenzyl)ethanamine

Cat. No.: B11614616
M. Wt: 423.9 g/mol
InChI Key: YIYDVUUXRLWHAL-UHFFFAOYSA-N
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Description

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-CHLOROPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-CHLOROPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-CHLOROPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and chlorophenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. For instance, benzodioxole derivatives have shown activity as cyclooxygenase (COX) inhibitors .

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-CHLOROPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. For example, as a COX inhibitor, it competes with arachidonic acid for the active site of the enzyme, thereby reducing the production of prostaglandins . This inhibition can lead to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-CHLOROPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE apart from similar compounds is its unique combination of functional groups, which allows for a diverse range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new therapeutic agents and materials.

Properties

Molecular Formula

C25H26ClNO3

Molecular Weight

423.9 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C25H26ClNO3/c1-2-28-23-10-5-21(6-11-23)17-27(16-20-3-8-22(26)9-4-20)14-13-19-7-12-24-25(15-19)30-18-29-24/h3-12,15H,2,13-14,16-18H2,1H3

InChI Key

YIYDVUUXRLWHAL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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